molecular formula C15H12N2O2 B15411226 N-(2-methyl-1,3-benzoxazol-6-yl)benzamide CAS No. 500726-71-6

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide

货号: B15411226
CAS 编号: 500726-71-6
分子量: 252.27 g/mol
InChI 键: VXZPHGKWIJACRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide (CAS 500726-71-6) is a heterocyclic compound with a molecular formula of C 15 H 12 N 2 O 2 and a molecular weight of 252.27 g/mol. Its structure features a benzamide functional group attached to a 2-methyl-1,3-benzoxazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological properties . This compound is of high interest in pharmacological and antimicrobial research. Screening tests of benzoxazole derivatives have revealed promising and selective antibacterial activity against Gram-positive bacteria, such as Bacillus subtilis . Furthermore, in vitro cytotoxicity studies indicate that structural analogs of this compound exhibit effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with structure-activity relationship (SAR) studies suggesting that electron-donating substituents can influence potency . The benzoxazole moiety is also investigated for its potential in developing enzyme inhibitors, particularly in pathways related to inflammation and cancer progression . Product Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

CAS 编号

500726-71-6

分子式

C15H12N2O2

分子量

252.27 g/mol

IUPAC 名称

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-8-7-12(9-14(13)19-10)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI 键

VXZPHGKWIJACRF-UHFFFAOYSA-N

规范 SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3

产品来源

United States

生物活性

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzamide functional group attached to a benzoxazole moiety. Its molecular formula is C15_{15}H12_{12}N2_{2}O, with a molecular weight of approximately 268.335 g/mol. The structural composition contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its structure allows it to interact effectively with bacterial cell membranes and enzymes, inhibiting their growth.
  • Antiprotozoal Activity : Similar compounds have demonstrated antimalarial and antileishmanial properties. For instance, derivatives of benzoxazole have been evaluated for their potential against Plasmodium falciparum, with some exhibiting over 90% inhibition at low concentrations .
  • Enzyme Inhibition : this compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance its cytotoxic potency against specific cancer types .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazole Ring : This is often achieved through cyclization reactions involving 2-amino phenols and appropriate carboxylic acids or their derivatives.
  • Amidation Reaction : The final step involves the reaction of the benzoxazole derivative with an amine to form the amide bond, yielding this compound.

These synthetic routes allow for high yields and purity of the target compound while enabling further modifications to optimize biological activity .

Antimicrobial Evaluation

A study evaluated several benzoxazole derivatives for their antimicrobial properties using established cell-based assays. Among these, this compound showed significant inhibition against both Bacillus subtilis and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Studies

In another investigation focusing on cytotoxicity against various cancer cell lines (including MCF-7 and A549), this compound exhibited IC50_{50} values in the micromolar range, indicating its effectiveness as a cytotoxic agent. The structure–activity relationship analysis revealed that electron-donating substituents on the benzene ring enhanced its activity .

Comparative Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialBacillus subtilis, E. coliSignificant growth inhibition
AntiprotozoalPlasmodium falciparumOver 90% inhibition at low concentration
CytotoxicityMCF-7 (breast cancer), A549 (lung cancer)IC50_{50} in micromolar range
Enzyme InhibitionVarious inflammatory pathwaysModulation of enzyme activity

相似化合物的比较

Benzoxazole vs. Benzothiazole

  • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (): Structural Difference: Replaces the benzoxazole oxygen with sulfur, forming a benzothiazole core. The methanesulfonyl group further modulates solubility and reactivity .
  • N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide () :
    • Structural Difference : Incorporates an ethylsulfanyl substituent at position 2 of the benzothiazole ring.
    • Impact : The ethylsulfanyl group introduces steric bulk and sulfur-based nucleophilicity, which may influence interactions with metal catalysts or biological targets .

Benzoxazole vs. Benzimidazole

  • (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (): Structural Difference: Replaces benzoxazole with a benzimidazole core (two nitrogen atoms in the heterocycle). The acrylamide linker adds conformational flexibility .

Substituent Variations on the Benzoxazole Ring

Methyl vs. Hydroxy/Alkyl Groups

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural Difference: Features a hydroxy-alkyamine substituent instead of the benzoxazole ring.
  • Quinolizinone Derivatives (): Structural Difference: Integrates the 2-methyl-1,3-benzoxazol-6-yl group into a quinolizinone scaffold with piperazine substituents.

Functional Group Modifications on the Benzamide Moiety

  • 4-{[4-(cyclopentyloxy)-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}-3-methoxy-N-methylbenzamide (): Structural Difference: Extends the benzamide with a pyrrolopyrimidine ring and cyclopentyloxy/methoxy groups. Impact: The added complexity increases molecular weight (512.56 g/mol vs. 240.28 g/mol for the target compound) and introduces hydrogen-bond donors/acceptors, likely improving target specificity in drug design .

常见问题

Q. Characterization :

  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for proton/carbon assignments and mass spectrometry (HRMS) for molecular weight verification .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) or melting point determination .

Basic: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

  • In vitro assays :
    • Anticancer activity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Antibacterial screening : Minimum Inhibitory Concentration (MIC) tests using Gram-positive/negative bacterial strains .
  • Dose-response studies : Serial dilutions to establish potency and selectivity .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Functional group modulation :
    • Benzoxazole substitution : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 6-position enhances metabolic stability .
    • Benzamide modifications : Methylation of the amide nitrogen or meta-substitution on the phenyl ring improves binding affinity to targets like PARP-1 or kinases .
  • Data-driven design : Comparative analysis of IC₅₀ values from analogues with varying substituents (e.g., halogen vs. methoxy groups) .

Advanced: What computational approaches are effective in predicting biological targets or interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., PARP-1, EGFR) .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .

Advanced: How can researchers resolve contradictions in experimental data (e.g., divergent reaction outcomes)?

Methodological Answer:

  • Mechanistic studies :
    • Condition-dependent pathways : For example, Cu(II)-mediated C-H oxidation may proceed via organometallic (basic conditions) or radical (acidic conditions) mechanisms. Monitor intermediates using ESR or UV-Vis spectroscopy .
    • Control experiments : Vary solvents, catalysts, or pH to isolate contributing factors .
  • Data triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability) .

Advanced: What crystallographic techniques are critical for elucidating the 3D structure of this compound?

Methodological Answer:

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: methanol/ethyl acetate) and solve structures using SHELX software .
  • Key parameters : Refinement of thermal displacement parameters (R-factors < 0.05) and hydrogen bonding analysis to confirm supramolecular packing .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Methodological Answer:

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using fractional factorial designs .
  • Catalyst selection : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: What gaps exist in toxicity and ecological impact data, and how can they be addressed?

Methodological Answer:

  • Data limitations : No acute/chronic toxicity or bioaccumulation data are available .
  • Testing strategies :
    • In vivo models : Zebrafish embryos for developmental toxicity screening.
    • Environmental persistence : OECD 301B biodegradability tests to assess half-life in soil/water .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。